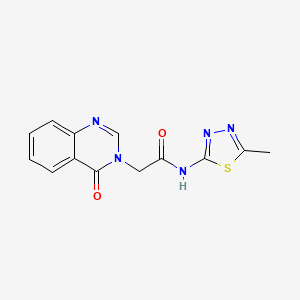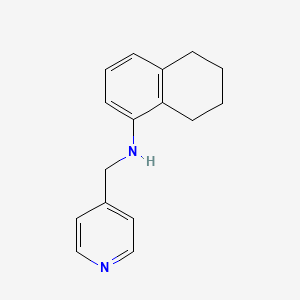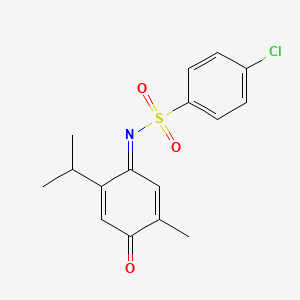![molecular formula C18H16N2O4 B5798772 methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate](/img/structure/B5798772.png)
methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate, also known as MPOA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of phthalazinone derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate is not fully understood, but it is believed to act through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are involved in inflammation.
Biochemical and Physiological Effects:
methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate has also been shown to inhibit the activity of the COX-2 enzyme, which is involved in the production of prostaglandins that are involved in inflammation. Additionally, methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate has been shown to possess anti-oxidant properties and has been shown to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate in lab experiments is its potential therapeutic applications. methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a potentially useful compound in the development of new therapeutics. However, one of the limitations of using methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate. One potential direction is the development of new methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate derivatives with improved solubility and bioavailability. Another potential direction is the study of the potential therapeutic applications of methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate could be further elucidated to better understand its potential therapeutic applications. Overall, the study of methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate holds great promise for the development of new therapeutics for various diseases.
Métodos De Síntesis
The synthesis of methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate involves a multi-step process that starts with the reaction of 4-hydroxybenzyl alcohol with phthalic anhydride to obtain 4-(1-hydroxy-2-phthalimidoethyl)phenol. This intermediate is then reacted with methyl chloroacetate to produce methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
Methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
methyl 2-[4-(3-methyl-4-oxophthalazin-1-yl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-20-18(22)15-6-4-3-5-14(15)17(19-20)12-7-9-13(10-8-12)24-11-16(21)23-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKPPXZXMHDBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-3-[(4-phenyl-1-piperidinyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5798703.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5798707.png)
![3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5798710.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile](/img/structure/B5798720.png)



![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5798746.png)

![4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile](/img/structure/B5798771.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)

![N'-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5798790.png)